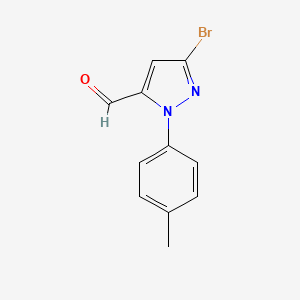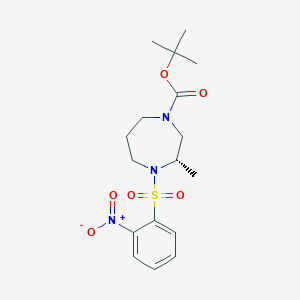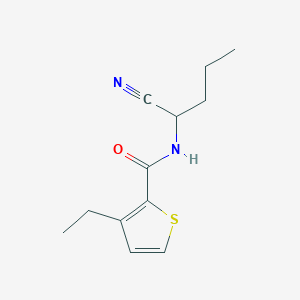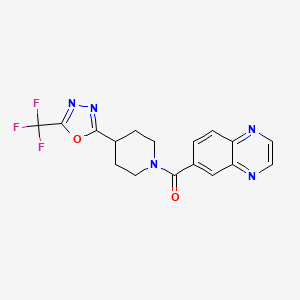
Sodium;2-(tetrazol-1-yl)ethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-(tetrazol-1-yl)ethanesulfonate is a chemical compound with the molecular formula C3H5N4NaO3S and a molecular weight of 200.15. It is a derivative of tetrazole, a nitrogen-rich heterocycle .
Synthesis Analysis
Tetrazole derivatives can be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . Various synthetic approaches to tetrazole derivatives involve the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides .Molecular Structure Analysis
Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .Chemical Reactions Analysis
Tetrazoles are known to react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They also undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . Tetrazole dissolves in water, acetonitrile, etc .科学的研究の応用
Synthesis of Gemini Surfactants
The intermediate 2-[2-(2-Sulfo-ethylamino)-ethylamino]-ethanesulfonic sodium serves as a key component in the production of a new kind of Gemini surfactant. This synthesis process is highlighted for its industrial applicability due to its straightforward methodology and optimal reaction conditions, which involve ethylenediamine and ethenesulfonic sodium as primary materials (Xing Ya-cheng, 2007).
Buffer in Biochemical Research
Sodium 2-(N-morpholino)ethanesulfonate (NaMES), a common buffer salt, is extensively utilized in biological and biochemical studies. Its significance is underlined by the precise determination of its Stokes radius through X-ray diffraction analysis, emphasizing its role in scientific experiments (J. Deschamps, J. Flippen-Anderson, C. George, 2002).
Water-Soluble Conducting Polymers
Research into water-soluble sodium poly(2-(3-thienyloxy)ethanesulfonate) and its derivatives showcases their potential in creating stable, highly conducting materials. These polymers exhibit low absorption in the visible range and highlight a reversible self-acid-doping mechanism that significantly enhances their conductivity, making them suitable for various technological applications (M. Chayer, K. Faid, M. Leclerc, 1997).
Potential Energetic Materials
Tetrazole derivatives, like 1,2-bis(tetrazol-5-yl)ethane and its carboxylate derivative, have been investigated for their potential as energetic materials. Studies include thermodynamic parameter evaluations and comparison of explosion properties, indicating their suitability as high-performance energetic materials (Chunlei Yang et al., 2016).
Self-Doped Conducting Polymers
The development of self-doped conducting polymers, where the counterions are covalently bound to the polymer backbone, introduces a novel concept in the field of conductive materials. This advancement opens avenues for the production of water-soluble conducting polymers with applications in various electronic devices (A. Patil et al., 1987).
Safety and Hazards
作用機序
Target of Action
Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate is a compound that primarily targets receptors in the body due to its structural properties . The planar structure of the tetrazole component of the compound allows it to stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions .
Mode of Action
The interaction of Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate with its targets involves the compound’s electron-donating and electron-withdrawing properties . These properties allow the compound to interact with various receptors in the body, leading to changes in the receptor’s activity .
Biochemical Pathways
Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate affects various biochemical pathways due to its interaction with different receptors
Pharmacokinetics
The pharmacokinetics of Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate involve its absorption, distribution, metabolism, and excretion (ADME) properties. Tetrazolate anions, a component of the compound, are more soluble in lipids than carboxylic acids, which allows the compound to penetrate more easily through cell membranes . This property impacts the bioavailability of the compound in the body.
Result of Action
The molecular and cellular effects of Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate’s action are diverse due to its interaction with various receptors . These effects include a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
The action, efficacy, and stability of Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate can be influenced by various environmental factors. For example, the compound’s solubility in lipids allows it to penetrate cell membranes more easily, which can be affected by the lipid composition of the cells . Additionally, the compound’s stability can be influenced by factors such as temperature and pH .
特性
IUPAC Name |
sodium;2-(tetrazol-1-yl)ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O3S.Na/c8-11(9,10)2-1-7-3-4-5-6-7;/h3H,1-2H2,(H,8,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPXBUHDYYEKRL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCS(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N4NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide](/img/structure/B2640195.png)
![1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2640197.png)



![2-Isopentyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B2640203.png)


![1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2640208.png)
![3-(2-chlorophenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2640209.png)

![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2640214.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoate](/img/structure/B2640216.png)